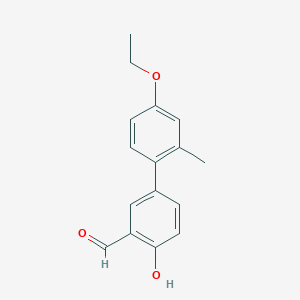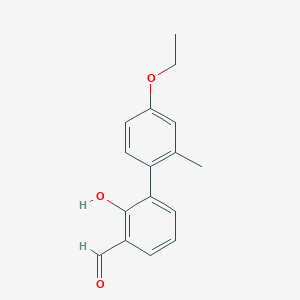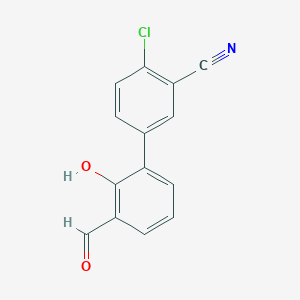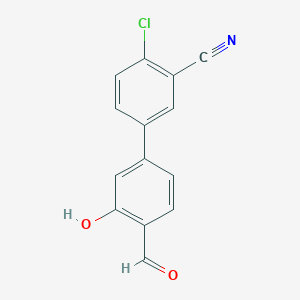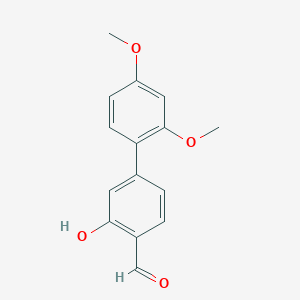
5-(2,4-Dimethoxyphenyl)-2-formylphenol, 95%
Vue d'ensemble
Description
5-(2,4-Dimethoxyphenyl)-2-formylphenol, 95% (5-DFP-2F) is an aromatic compound with a wide range of applications in scientific research and laboratory experiments. It is a stable, water-soluble compound with a high boiling point and low toxicity. 5-DFP-2F has been used as a reagent in various organic synthesis reactions, as a fluorescent dye for imaging, and as a chromogenic substrate for enzymatic assays. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for the use of 5-DFP-2F.
Applications De Recherche Scientifique
5-(2,4-Dimethoxyphenyl)-2-formylphenol, 95% has been used in a variety of scientific research applications, including as a reagent in organic synthesis reactions, as a fluorescent dye for imaging, and as a chromogenic substrate for enzymatic assays. In organic synthesis, 5-(2,4-Dimethoxyphenyl)-2-formylphenol, 95% has been used as a building block for the synthesis of a variety of compounds, including heterocyclic compounds and polymers. As a fluorescent dye, 5-(2,4-Dimethoxyphenyl)-2-formylphenol, 95% has been used for imaging in a variety of applications, including live cell imaging and bioimaging. As a chromogenic substrate, 5-(2,4-Dimethoxyphenyl)-2-formylphenol, 95% has been used in the development of assays for the detection of various enzymes, including proteases and kinases.
Mécanisme D'action
The mechanism of action of 5-(2,4-Dimethoxyphenyl)-2-formylphenol, 95% is dependent on its application. In organic synthesis reactions, 5-(2,4-Dimethoxyphenyl)-2-formylphenol, 95% acts as a nucleophile and reacts with electrophiles to form new compounds. As a fluorescent dye, 5-(2,4-Dimethoxyphenyl)-2-formylphenol, 95% absorbs light of a certain wavelength and emits light of a longer wavelength, allowing for imaging of cells and other biological structures. As a chromogenic substrate, 5-(2,4-Dimethoxyphenyl)-2-formylphenol, 95% is cleaved by specific enzymes, resulting in a color change that can be used to detect the presence of the enzyme.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2,4-Dimethoxyphenyl)-2-formylphenol, 95% are dependent on its application. In organic synthesis reactions, 5-(2,4-Dimethoxyphenyl)-2-formylphenol, 95% can be used to synthesize a variety of compounds that can have a variety of biochemical and physiological effects. As a fluorescent dye, 5-(2,4-Dimethoxyphenyl)-2-formylphenol, 95% can be used to image cells and other biological structures, but does not have any direct biochemical or physiological effects. As a chromogenic substrate, 5-(2,4-Dimethoxyphenyl)-2-formylphenol, 95% can be used to detect the presence of specific enzymes, but does not have any direct biochemical or physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(2,4-Dimethoxyphenyl)-2-formylphenol, 95% in lab experiments include its high yield and low toxicity. 5-(2,4-Dimethoxyphenyl)-2-formylphenol, 95% is also a stable and water-soluble compound with a high boiling point, making it suitable for a variety of laboratory applications. The main limitation of using 5-(2,4-Dimethoxyphenyl)-2-formylphenol, 95% in lab experiments is its limited availability, as it is not widely available commercially.
Orientations Futures
The use of 5-(2,4-Dimethoxyphenyl)-2-formylphenol, 95% in scientific research and laboratory experiments is likely to expand in the future. 5-(2,4-Dimethoxyphenyl)-2-formylphenol, 95% could be used in the development of new organic synthesis reactions, as well as in the development of new fluorescent dyes and chromogenic substrates for imaging and enzyme detection. 5-(2,4-Dimethoxyphenyl)-2-formylphenol, 95% could also be used in the development of new assays for the detection of specific enzymes, as well as in the development of new compounds with specific biochemical and physiological effects.
Méthodes De Synthèse
5-(2,4-Dimethoxyphenyl)-2-formylphenol, 95% is synthesized from 2,4-dimethoxyphenol and formaldehyde in a two-step reaction. The first step involves the condensation of 2,4-dimethoxyphenol with formaldehyde to form 2,4-dimethoxy-5-formylphenol. The second step involves the oxidation of the formyl group to the corresponding aldehyde, 5-(2,4-dimethoxyphenyl)-2-formylphenol. The yield of 5-(2,4-Dimethoxyphenyl)-2-formylphenol, 95% is typically high and the reaction can be carried out under mild conditions.
Propriétés
IUPAC Name |
4-(2,4-dimethoxyphenyl)-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-18-12-5-6-13(15(8-12)19-2)10-3-4-11(9-16)14(17)7-10/h3-9,17H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COXDJDBCYFVWFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=C(C=C2)C=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685237 | |
| Record name | 3-Hydroxy-2',4'-dimethoxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-Dimethoxyphenyl)-2-formylphenol | |
CAS RN |
1261895-24-2 | |
| Record name | [1,1′-Biphenyl]-4-carboxaldehyde, 3-hydroxy-2′,4′-dimethoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261895-24-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxy-2',4'-dimethoxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



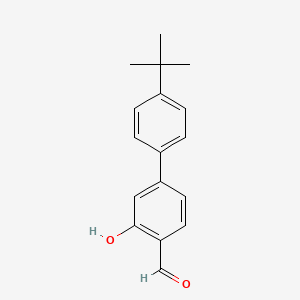

![2-Formyl-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6378383.png)
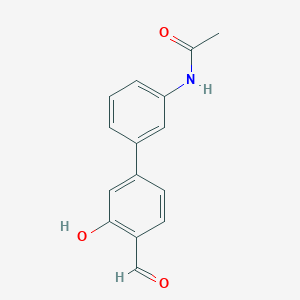

![6-[Benzo(b)thiophen-2-yl]-2-formylphenol, 95%](/img/structure/B6378405.png)
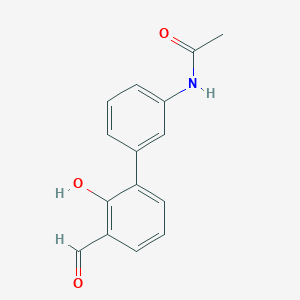

![2-Formyl-6-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6378425.png)
